![molecular formula C16H13NO2S B2602787 3-((4-Methoxyphenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one CAS No. 95476-37-2](/img/structure/B2602787.png)
3-((4-Methoxyphenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical behavior, such as its acidity or basicity .Scientific Research Applications
- Researchers have explored the antibacterial potential of this compound. Its unique structure and functional groups make it an interesting candidate for combating bacterial infections. Further investigations into its mechanism of action and efficacy against specific pathogens are ongoing .
- Preliminary studies suggest that (2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one may exhibit anticancer properties. Researchers have investigated its effects on cancer cell lines, including its ability to inhibit cell proliferation and induce apoptosis. However, more in-depth studies are needed to validate its potential as a therapeutic agent .
- The compound’s redox-active nature has attracted interest in the field of materials science. Researchers have explored its use in organic electronic devices, such as organic solar cells and light-emitting diodes (LEDs). Its unique electron-transfer properties make it a promising candidate for these applications .
- Bioinformatics analyses have revealed that the producing strain of this compound (soil actinomycete CL12-4) possesses a distinctive set of nine terpene synthase genes. Researchers have studied the biosynthetic pathway and characterized the enzymes involved in its production. Additionally, structural studies have elucidated its absolute configuration and dynamic conformational behavior .
- Scientists have investigated the compound’s interactions with biological targets, including enzymes and receptors. Its unique scaffold may serve as a starting point for designing novel drugs. Computational studies and high-throughput screening have identified potential binding sites and pharmacophores for further exploration .
- Researchers have explored the photophysical properties of (2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one. Its fluorescence and phosphorescence behavior have implications for applications in optoelectronic devices and sensors. Understanding its excited-state dynamics is crucial for optimizing its luminescent properties .
Antibacterial and Antimicrobial Properties
Anticancer Activity
Redox-Active Properties
Bioinformatics and Structural Studies
Chemical Biology and Drug Discovery
Photophysical Properties and Luminescence
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2E)-2-[(4-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-19-12-8-6-11(7-9-12)10-15-16(18)17-13-4-2-3-5-14(13)20-15/h2-10H,1H3,(H,17,18)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPXOGZQKUEJFF-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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